molecular formula C17H14N2O4 B12943839 Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-67-3

Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-

Cat. No.: B12943839
CAS No.: 651748-67-3
M. Wt: 310.30 g/mol
InChI Key: CUPPPRUPHFJSHA-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is a heterocyclic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring fused with a benzoic acid moiety. It has a molecular formula of C17H14N2O4 and a molecular weight of 310.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid typically involves the reaction of p-tolyl isocyanate with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene, and the mixture is heated to facilitate the formation of the imidazolidinone ring . The reaction conditions include:

  • Temperature: 100°C
  • Reaction Time: 10 hours
  • Solvent: Toluene

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both an imidazolidinone ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

651748-67-3

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

3-[3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14N2O4/c1-11-5-7-13(8-6-11)18-10-15(20)19(17(18)23)14-4-2-3-12(9-14)16(21)22/h2-9H,10H2,1H3,(H,21,22)

InChI Key

CUPPPRUPHFJSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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